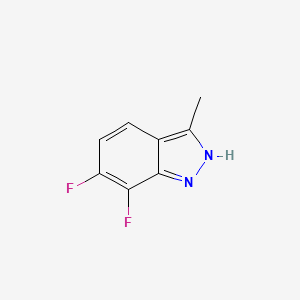

6,7-Difluoro-3-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6F2N2 |

|---|---|

Molecular Weight |

168.14 g/mol |

IUPAC Name |

6,7-difluoro-3-methyl-2H-indazole |

InChI |

InChI=1S/C8H6F2N2/c1-4-5-2-3-6(9)7(10)8(5)12-11-4/h2-3H,1H3,(H,11,12) |

InChI Key |

QTZWOMIKPDFVQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=C(C2=NN1)F)F |

Origin of Product |

United States |

The Indazole Scaffold: a Privileged Structure in Chemical Research

The indazole nucleus is a versatile and highly valued scaffold in medicinal chemistry due to its diverse biological activities. nih.govresearchgate.net Its derivatives have been extensively investigated and are found in a variety of clinically approved drugs and investigational compounds. researchgate.netrsc.orgrsc.org The structural features of indazole, including its two tautomeric forms (1H- and 2H-indazole), allow for a wide range of chemical modifications, leading to compounds with a broad spectrum of pharmacological effects. researchgate.netnih.gov

The significance of the indazole scaffold is underscored by its presence in drugs targeting a multitude of diseases. These include anti-inflammatory, antibacterial, antifungal, anti-HIV, antiarrhythmic, and antitumor agents. researchgate.netnih.govnih.gov The ability of the indazole ring system to interact with various biological targets, such as enzymes and receptors, makes it a "privileged structure" in drug discovery. researchgate.netresearchgate.netaustinpublishinggroup.com

Table 1: Examples of Biological Activities of Indazole Derivatives

| Biological Activity | Therapeutic Area | Reference |

| Anti-cancer | Oncology | rsc.orgrsc.org |

| Anti-inflammatory | Inflammation | nih.govresearchgate.net |

| Antibacterial | Infectious Diseases | researchgate.netnih.gov |

| Antifungal | Infectious Diseases | researchgate.netnih.gov |

| Anti-HIV | Virology | researchgate.netnih.gov |

The Strategic Role of Fluorine in Indazole Derivatives

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a compound. mdpi.comnih.govnih.gov The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's physicochemical and biological characteristics. researchgate.netbenthamscience.comtandfonline.com

The rationale for fluorine substitution in indazole derivatives, as with other drug candidates, is multifaceted:

Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability. mdpi.comnih.govresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. tandfonline.com

Enhanced Potency and Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets. mdpi.comtandfonline.comtandfonline.com This can result in increased potency and efficacy.

Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, pKa, and membrane permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netvictoria.ac.nz Judicious placement of fluorine can optimize these properties for better drug-like characteristics. researchgate.net

The incorporation of fluorine into the indazole scaffold has led to the development of potent and selective therapeutic agents, further highlighting the synergistic benefit of combining this privileged core with strategic fluorination. nih.gov

Academic and Synthetic Focus on 6,7 Difluoro 3 Methyl 1h Indazole

Classical and Contemporary Synthetic Routes to 1H-Indazoles

The construction of the 1H-indazole ring system can be achieved through several key synthetic disconnections, primarily involving the formation of the N-N bond and the pyrazole (B372694) ring.

Cyclization Reactions Involving Hydrazine and Ortho-Fluoro Carbonyl Derivatives

A traditional and direct method for synthesizing 1H-indazoles involves the condensation of a hydrazine derivative with a carbonyl compound, such as an aldehyde or ketone, bearing a suitable leaving group at the ortho position. chemicalbook.comresearchgate.netresearchgate.net In the context of fluorinated indazoles, ortho-fluoro carbonyl compounds are particularly useful precursors. chemicalbook.comresearchgate.netresearchgate.net The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the terminal nitrogen of the hydrazine displaces the ortho-fluorine atom to form the indazole ring. researchgate.net

The use of hydrazine hydrate in excess can sometimes lead to the competitive Wolff-Kishner reduction of the carbonyl group, which can be mitigated by using O-methyl oxime derivatives of the carbonyl compound. researchgate.net The reaction conditions, including the choice of solvent and base, can significantly influence the reaction outcome and yield. For instance, using polar aprotic solvents like DMSO or NMP can facilitate the cyclization under mild conditions. nih.gov

A study on the synthesis of 4-haloindazoles demonstrated that the reaction of o-fluorobenzaldehydes with hydrazine can yield the corresponding indazoles, though the formation of hydrazone intermediates is observed. researchgate.net Another practical synthesis of indazoles has been developed from the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. researchgate.net

Metal-Catalyzed Carbon-Nitrogen Bond Formation Approaches

Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions as powerful tools for the formation of C-N bonds, providing alternative and often more versatile routes to indazoles.

Palladium-catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.org This methodology has been successfully applied to the intramolecular synthesis of indazoles from o-halobenzophenone tosylhydrazones. nih.govsemanticscholar.org This approach offers mild reaction conditions and tolerates a wide range of functional groups. nih.gov The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org An efficient synthesis of N-substituted 3-aminoindazoles using the Buchwald-Hartwig C-N coupling reaction has been described, where various parameters such as the catalyst system, base, and solvent were optimized. researchgate.net

Copper-catalyzed Reactions: Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a cost-effective alternative to palladium-catalyzed reactions for C-N bond formation. tandfonline.com These reactions have been employed for the N-arylation of indazoles and for the intramolecular cyclization of o-haloarylhydrazones to form the indazole ring. beilstein-journals.orgnih.govbeilstein-journals.org The use of copper(I) oxide (Cu₂O) or copper(I) iodide (CuI) as a catalyst, often in the presence of a ligand such as 1,10-phenanthroline or an amino acid, can promote the reaction. tandfonline.comnih.govnih.gov A ligand-free copper-catalyzed N-arylation of indazole with aryl bromides has also been reported. tandfonline.com

| Catalyst System | Substrate Type | Product | Ref. |

| Pd(OAc)₂ / Ligand | o-halobenzophenone tosylhydrazones | 1H-Indazoles | nih.govsemanticscholar.org |

| CuI / 1,10-phenanthroline / KOH | o-chloroarylhydrazones | N-phenyl/N-thiazolyl-1H-indazoles | beilstein-journals.orgnih.gov |

| CuO | o-haloacetophenones and methyl hydrazine | 1H-Indazoles | chemicalbook.com |

| Cu(OAc)₂ | Imidates and nitrosobenzenes (in conjunction with Rh(III)) | 1H-Indazoles | nih.gov |

Metal-Free Oxidative Cyclization Methodologies

To avoid the cost and potential toxicity of metal catalysts, metal-free synthetic methods have gained significant attention. These often involve oxidative C-H amination reactions.

PIFA-mediated Cyclization: Phenyliodine bis(trifluoroacetate) (PIFA) is a hypervalent iodine reagent that can mediate the oxidative cyclization of arylhydrazones to form indazoles. While specific details on PIFA-mediated indazole synthesis were not found in the provided search results, hypervalent iodine reagents are known to facilitate such transformations.

Molecular Iodine Catalyzed Synthesis: Molecular iodine (I₂) has been reported as an efficient and mild catalyst for the synthesis of indazoles from ortho-alkoxy acetophenones and hydrazine hydrate. researchgate.netsphinxsai.com The reaction proceeds well in dimethyl sulfoxide (DMSO) at room temperature, offering good yields of the desired indazole products. sphinxsai.com This method is attractive due to the low cost, low toxicity, and ready availability of iodine. researchgate.net The proposed mechanism involves the formation of an iodonium ion from the tosylhydrazone in the presence of molecular iodine, followed by intramolecular cyclization. nih.gov

| Reagent/Catalyst | Substrate | Solvent | Key Features | Ref. |

| Molecular Iodine (I₂) | ortho-alkoxy acetophenone and hydrazine hydrate | DMSO | Mild, room temperature, good yields | researchgate.netsphinxsai.com |

| Electrochemical | Arylhydrazones | HFIP | Metal- and oxidant-free, radical Csp²-H/N-H cyclization | rsc.org |

Targeted Synthesis of this compound

The synthesis of the specific compound this compound is achieved through a condensation-nucleophilic substitution cascade process. researchgate.net

Utilization of Appropriately Fluorinated Acetophenones as Precursors

The key starting material for the synthesis of this compound is a polyfluorinated acetophenone. researchgate.net Specifically, the reaction of a suitably substituted polyfluorinated acetophenone with hydrazine in a solvent like tetrahydrofuran (B95107) (THF) leads to the formation of the desired 3-methyl-1H-indazole derivative in excellent yield. researchgate.net This approach leverages the reactivity of the fluorine atoms on the aromatic ring, allowing for intramolecular nucleophilic substitution to form the indazole ring system.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of indazoles can often be improved by optimizing reaction parameters such as the solvent and the use of microwave irradiation.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. While a specific study on the microwave-assisted synthesis of this compound was not found in the search results, the general application of microwave heating has been shown to be effective in the synthesis of various heterocyclic compounds, including indazoles. For instance, the efficiency of microwave versus conventional heating has been compared in the context of Buchwald-Hartwig amination for the synthesis of 3-aminoindazoles. researchgate.net

Solvent Effects: The choice of solvent can have a significant impact on the yield and selectivity of indazole synthesis. In the molecular iodine-catalyzed synthesis of indazoles, DMSO was found to give superior yields compared to other solvents like methanol, ethanol, acetonitrile (B52724), toluene, and THF. researchgate.netsphinxsai.com For the cyclization of halo-substituted precursors, polar aprotic solvents such as DMF and DMSO are often preferred as they can effectively solvate the intermediates and facilitate the nucleophilic substitution step. nih.govlookchem.com

| Parameter | Observation | Example | Ref. |

| Solvent | DMSO provides better yields in iodine-catalyzed synthesis. | Synthesis of indazoles from o-alkoxy acetophenones. | researchgate.netsphinxsai.com |

| Solvent | Polar aprotic solvents (DMF, DMSO) are effective for cyclization. | Synthesis of indazoles from salicylaldehydes. | lookchem.com |

| Heating | Microwave heating can be more efficient than conventional heating. | Buchwald-Hartwig synthesis of 3-aminoindazoles. | researchgate.net |

Green Chemistry Principles in Indazole Synthesis Research

The application of green chemistry principles to the synthesis of indazoles aims to reduce the environmental impact of chemical processes. jocpr.com This involves inventing novel reactions that maximize desired products while minimizing by-products and simplifying operations. nih.gov The focus is on developing efficient, eco-friendly, and economically feasible methods by utilizing less hazardous materials and eliminating costly and toxic metal catalysts where possible. researchgate.net Research in this area explores catalyst-based approaches, the use of green solvents, and process optimization to improve sustainability. bohrium.comresearchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comacs.org Reactions with high atom economy are inherently designed to minimize waste at a molecular level. acs.org For every kilogram of fine chemical or pharmaceutical product, it is estimated that 5 to 100 times that amount of chemical waste is generated, highlighting the inefficiency of many traditional synthetic processes. nih.gov

In the context of synthesizing indazoles and their difluoro-analogues, maximizing atom economy is a key goal. This involves choosing reaction types that are intrinsically more efficient. Addition reactions, cycloadditions, and rearrangements are considered highly atom-economical as they incorporate all or most of the atoms from the starting materials into the product. nih.gov In contrast, classical reactions like substitutions and eliminations are generally uneconomical due to the inherent formation of by-products that are not incorporated into the final molecule. nih.gov

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Class | Atom Economy | Comments |

|---|---|---|

| Addition (e.g., Diels-Alder, 1,3-Dipolar Cycloaddition) | High | These reactions are highly efficient as they incorporate all elements of the reactants into the final product. nih.govrsc.org |

| Rearrangement/Isomerization | High | These processes reorganize the atoms within a molecule, resulting in 100% atom economy. nih.gov |

| Substitution | Low | These reactions inherently produce by-products, leading to significant waste. nih.gov |

| Elimination | Low | Atoms are removed from a molecule to form a by-product, resulting in poor atom economy. nih.gov |

Solvent-free conditions represent an even greener alternative, completely eliminating solvent waste. ajrconline.org These reactions are often facilitated by techniques such as microwave irradiation, which can accelerate reaction rates and lead to higher yields in shorter times. ajrconline.org A one-pot, microwave-assisted method for synthesizing 1-H-indazoles from salicylaldehydes and hydrazine hydrates has been shown to produce good to excellent yields without the need for a bulk solvent. ajrconline.org Grinding protocols, another solvent-free technique, have been used with a mild acid catalyst in ethanol to produce 1-H-indazoles with high yields in short reaction times. samipubco.com

Table 2: Effect of Various Solvents on 1H-Indazole Synthesis

| Solvent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| DMSO | 20 | 90 | researchgate.net |

| DMF | 35 | 80 | researchgate.net |

| Ethanol | 45 | 70 | researchgate.net |

| Methanol | 50 | 65 | researchgate.net |

| Acetonitrile | 60 | 60 | researchgate.net |

| Water | 70 | 50 | researchgate.net |

| Toluene | 80 | 40 | researchgate.net |

| Dichloromethane | 90 | 35 | researchgate.net |

Data based on the synthesis of 1H-indazoles using lemon peel powder as a catalyst under ultrasound irradiation. researchgate.net

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing energy consumption and waste. bohrium.comnih.gov

Nanocatalysts offer significant advantages due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and stability. acs.org In indazole synthesis, copper oxide nanoparticles (CuO@C) have been used as efficient, heterogeneous, and recyclable catalysts. acs.org For example, a one-pot reaction to synthesize 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide is effectively catalyzed by CuO nanoparticles supported on activated carbon, using PEG-400 as a green solvent under ligand-free conditions. acs.org The use of magnetically separable nanocatalysts further simplifies the process by allowing for easy removal and reuse of the catalyst, contributing to a more sustainable protocol. mdpi.com

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, avoiding the use of often toxic and expensive heavy metals. nih.govbeilstein-journals.org This field has expanded rapidly, providing powerful alternatives for asymmetric synthesis. nih.gov In the context of heterocycle synthesis, organocatalysts like proline, thiourea derivatives, and N-heterocyclic carbenes (NHCs) have been employed. mdpi.comnih.gov For instance, cooperative catalysis, which combines an organocatalyst with a metal catalyst, has been used to synthesize polysubstituted 3-acyl pyrroles. nih.gov In another example, synergistic catalysis using two different thiourea-based organocatalysts has been shown to have a dramatic cooperative effect in certain reactions. mdpi.com These approaches often operate under mild conditions and can provide high levels of stereoselectivity, which is crucial in the synthesis of chiral drug intermediates. nih.govmdpi.com

Table 3: Examples of Sustainable Catalytic Systems in Indazole and Heterocycle Synthesis

| Catalyst Type | Specific Catalyst | Application | Advantages | Reference |

|---|---|---|---|---|

| Nanocatalyst | Copper Oxide Nanoparticles (CuO@C) | Synthesis of 2H-indazoles | Heterogeneous, recyclable, ligand-free, effective in green solvents (PEG-400). | acs.org |

| Nanocatalyst | Copper(I) Oxide Nanoparticles (Cu₂O-NP) | Synthesis of 2H-indazole derivatives | Efficient, ligand-free, operates in a green solvent (PEG 300). | organic-chemistry.org |

| Natural Catalyst | Lemon Peel Powder | Synthesis of 1H-indazoles | Natural, green, efficient, used with ultrasound irradiation. | researchgate.net |

| Organocatalyst | Thiourea-based catalysts | Synergistic catalysis for various reactions | Metal-free, enables cooperative effects for enhanced reactivity. | mdpi.com |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Synthesis of N-unsubstituted pyrroles | Metal-free Lewis base catalysis. | nih.gov |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental class of reactions for modifying aromatic rings. In the context of this compound, the position of substitution is directed by the existing substituents.

The nitration of 1H-indazole typically yields the 5-nitro derivative as the primary product. researchgate.net For this compound, studies have shown that nitration leads to the formation of 6,7-difluoro-3-methyl-5-nitro-1H-indazole. researchgate.net This outcome is consistent with the directing effects of the substituents on the indazole ring. researchgate.net

Table 1: Regioselective Nitration of this compound

| Starting Material | Reagents and Conditions | Major Product |

| This compound | Strongly acidic | 6,7-Difluoro-3-methyl-5-nitro-1H-indazole researchgate.net |

The halogenation of arenes and heterocycles can be achieved with high regioselectivity using N-halosuccinimides in fluorinated alcohols. acs.org While specific studies on the halogenation of this compound are not extensively documented, the principles of electrophilic aromatic substitution suggest that halogenation would likely occur at the 5-position, similar to nitration. Other electrophilic modifications, such as sulfonation and Friedel-Crafts reactions, would also be influenced by the directing effects of the existing fluorine and methyl groups.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the indazole ring of this compound are less common than electrophilic substitutions. However, the presence of fluorine atoms allows for the possibility of nucleophilic aromatic substitution (SNAr) reactions, particularly if an activating group is present on the ring. For instance, the synthesis of the title compound can be achieved through the nucleophilic substitution of the indazole N-H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene. nih.gov

N-Functionalization and Tautomerism Studies

The nitrogen atoms of the pyrazole ring in indazole derivatives are key sites for functionalization, which can significantly impact the molecule's biological activity. researchgate.net

N-alkylation of indazoles often results in a mixture of N1 and N2 isomers, and achieving regioselectivity can be challenging. nih.govbeilstein-journals.org The choice of base and solvent can influence the N1/N2 ratio. For instance, using sodium hydride in tetrahydrofuran has shown promise for selective N1-alkylation of certain substituted indazoles. nih.gov Conversely, substituents at the C7 position, such as in this compound, can promote N2-selectivity. d-nb.infobeilstein-journals.org

A notable derivatization is N-difluoromethylation, which introduces a difluoromethyl group that can act as a lipophilic hydrogen-bond donor in drug discovery. thieme-connect.comthieme-connect.com Methods for N-difluoromethylation of indazoles have been developed using reagents like chlorodifluoromethane (B1668795) (CHClF2) in the presence of a base. thieme-connect.comthieme-connect.com These reactions typically yield a mixture of N1 and N2-difluoromethylated isomers, which can be separated. researchgate.netnuph.edu.ua

Table 2: N-Alkylation and N-Difluoromethylation of Indazoles

| Reaction | Reagents and Conditions | Products |

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., THF) | Mixture of N1- and N2-alkylated indazoles nih.govbeilstein-journals.org |

| N-Difluoromethylation | CHClF2, NaH, NaI/[18-crown-6] | N1- and N2-difluoromethylated indazoles thieme-connect.comthieme-connect.comresearchgate.netnuph.edu.ua |

Indazole and its derivatives exist in two main tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netnih.gov The 1H-tautomer is generally the more thermodynamically stable and predominant form. researchgate.netnih.gov The position of this equilibrium can be influenced by substituents and the solvent. vanderbilt.edu For this compound, the 1H-tautomer is the expected major form. Computational studies and spectroscopic analysis are often employed to determine the relative stabilities and populations of the tautomers in different environments. nih.gov

Derivatization at the Methyl Group and Indazole Core for Structure-Activity Relationship Investigations

The strategic derivatization of the this compound scaffold at both the C3-methyl group and various positions on the indazole core is a key approach in medicinal chemistry to explore and optimize the structure-activity relationships (SAR) of resulting compounds for various biological targets. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

One of the fundamental reactions for the functionalization of the indazole core is nitration. The nitration of this compound has been reported to yield 6,7-difluoro-3-methyl-5-nitro-1H-indazole. researchgate.net This selective nitration at the C5 position is consistent with the directing effects of the existing substituents on the indazole ring. researchgate.net

| Reactant | Reaction | Product | Reference |

|---|---|---|---|

| This compound | Nitration | 6,7-Difluoro-3-methyl-5-nitro-1H-indazole | researchgate.net |

Further derivatization strategies for the indazole core, as demonstrated with related indazole compounds, often involve N-alkylation or N-arylation at the N1 and N2 positions of the indazole ring. The regioselectivity of these reactions can be influenced by the nature of the substituents on the indazole ring and the choice of alkylating or arylating agent and reaction conditions. researchgate.net For instance, the use of different methylating agents on 6-nitro-1H-indazole has been shown to produce varying ratios of N1 and N2 methylated products. researchgate.net Such modifications are crucial for SAR studies as the substituent at the N1 or N2 position can significantly influence the compound's interaction with its biological target.

Functionalization of the methyl group at the C3 position is another important avenue for SAR exploration. While specific examples for this compound are not extensively detailed, general methods for the derivatization of 3-methylindazoles can be applied. These can include oxidation of the methyl group to an aldehyde or carboxylic acid, which can then serve as a handle for further synthetic transformations, such as amide or ester formation. rsc.org These transformations allow for the introduction of a wide variety of functional groups to probe the steric and electronic requirements of the binding pocket of a target protein.

Advanced Spectroscopic and Structural Characterization of 6,7 Difluoro 3 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6,7-Difluoro-3-methyl-1H-indazole in solution. By analyzing the spectra from various nuclei, including ¹H, ¹³C, ¹⁹F, and ¹⁵N, a comprehensive picture of the molecule's connectivity and electronic environment can be assembled. researchgate.net

Proton (¹H) NMR for Aromatic and Methyl Proton Environments.

The ¹H NMR spectrum provides specific information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum displays distinct signals corresponding to the protons of the methyl group and the aromatic ring. The methyl protons typically appear as a singlet in the upfield region of the spectrum. The aromatic region shows two protons, H-4 and H-5, which exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

Detailed analysis of the chemical shifts and coupling constants allows for the precise assignment of these protons. The integration of the signals confirms the number of protons in each environment, consistent with the proposed structure.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ | 2.45 | s (br) | - |

| H-4 | 7.55 | ddd | J(H-H)=9.0, J(H-F)=9.0, J(H-F)=4.8 |

| H-5 | 7.08 | ddd | J(H-H)=9.0, J(H-F)=9.0, J(H-F)=5.6 |

| NH | 12.87 | s (br) | - |

Carbon (¹³C) NMR for Carbon Skeleton Analysis.researchgate.net

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, and the chemical shifts are indicative of their electronic environment. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of the carbons to which they are attached (C-6 and C-7), causing them to resonate at a lower field (higher ppm). Furthermore, coupling between the carbon and fluorine atoms (¹J(C-F), ²J(C-F), etc.) provides definitive evidence for the location of the fluorine substituents on the aromatic ring. researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|

| C-3 | 140.2 | - |

| C-3a | 117.8 | J(C-F)=4.4 |

| C-4 | 110.8 | J(C-F)=16.1, J(C-F)=3.2 |

| C-5 | 111.9 | J(C-F)=4.8 |

| C-6 | 146.5 | J(C-F)=242.0, J(C-F)=13.7 |

| C-7 | 141.1 | J(C-F)=242.0, J(C-F)=12.8 |

| C-7a | 128.2 | J(C-F)=7.0 |

| CH₃ | 10.0 | - |

Fluorine (¹⁹F) NMR for Confirmation of Fluorine Positions and Electronic Effects.researchgate.net

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum shows two distinct signals, confirming the presence of two non-equivalent fluorine atoms. The chemical shifts of these signals are characteristic of fluorine atoms attached to an aromatic ring. The observed coupling between the two fluorine atoms (F-6 and F-7) and with neighboring protons (H-5 and H-4) further corroborates their positions at the 6- and 7-positions of the indazole ring.

| Fluorine Assignment | Chemical Shift (δ, ppm) |

|---|---|

| F-6 | -148.11 |

| F-7 | -158.42 |

Nitrogen (¹⁵N) NMR for Nitrogen Environments and Tautomeric State Confirmation.researchgate.net

¹⁵N NMR spectroscopy is a powerful tool for probing the nitrogen environments within heterocyclic systems like indazole. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state, bonding, and the presence of tautomeric equilibria. In solution, indazoles can exist as two different tautomers (1H and 2H). The observed ¹⁵N chemical shifts for this compound can help to confirm the predominant tautomeric form in a given solvent. For this compound, the signals correspond to a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-2), with their specific chemical shifts providing evidence for the stable 1H-tautomer. researchgate.netmdpi.com

| Nitrogen Assignment | Chemical Shift (δ, ppm) |

|---|---|

| N-1 | -167.3 |

| N-2 | -80.1 |

Advanced NMR Techniques (e.g., SELNOESY, HMBC) for Isomer Differentiation and Structural Elucidation.

While one-dimensional NMR spectra provide a wealth of information, two-dimensional (2D) techniques are often employed for unambiguous structural assignment, especially for differentiating between isomers. nbuv.gov.ua

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC can be used to definitively connect the methyl protons to the C-3 carbon of the indazole ring. It also helps in assigning the quaternary carbons (C-3, C-3a, C-7a) by observing their correlations with nearby protons. nbuv.gov.ua

Selective 1D Nuclear Overhauser Effect Spectroscopy (SELNOESY): This technique identifies protons that are close in space. Irradiating the methyl proton signal would be expected to show a Nuclear Overhauser Effect (NOE) to the H-4 proton, providing clear evidence for the position of the methyl group at C-3 and helping to differentiate it from other potential isomers. nbuv.gov.ua

X-ray Crystallography for Solid-State Structure Determination.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of the available scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. The determination of its solid-state structure via single-crystal X-ray diffraction would be a valuable contribution to the field. Such a study would confirm the planarity of the bicyclic indazole system and provide precise measurements of the C-F, C-N, N-N, and C-C bond lengths, which are influenced by the electronic effects of the fluorine substituents. Furthermore, it would reveal the nature of the intermolecular hydrogen bonding involving the N-H group and potentially the fluorine atoms, which governs the crystal packing arrangement.

Crystal Packing and Molecular Conformation Analysis

Single-crystal X-ray diffraction provides definitive proof of a molecule's structure, offering precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly available literature. However, analysis of closely related fluorinated indazoles allows for a well-grounded prediction of its structural characteristics.

For instance, studies on substituted difluoro-indazoles, such as 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, reveal an essentially planar indazole core. This planarity is a hallmark of the fused aromatic bicyclic system. In the case of this compound, the indazole ring system is expected to be planar, with the fluorine and methyl substituents lying in or very close to this plane.

The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the N1-H proton and the N2 nitrogen atom of an adjacent molecule, forming chains or dimeric motifs. Additionally, C–H···F and F···F interactions, common in the crystal engineering of fluorinated organic compounds, would likely play a significant role in stabilizing the three-dimensional crystal lattice. The precise conformation and packing arrangement, however, await experimental validation through single-crystal X-ray analysis.

Table 1: Predicted Crystallographic Parameters for this compound (Illustrative)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Interactions | N–H···N hydrogen bonds, C–H···F contacts |

Note: This table is illustrative and based on data from structurally similar compounds. Experimental determination is required for definitive data.

Validation of Regioselectivity in Synthesis and Functionalization

The synthesis of this compound, typically achieved via the reaction of a corresponding fluorinated acetophenone with hydrazine (B178648), can theoretically produce different regioisomers. researchgate.net Therefore, spectroscopic validation is crucial to confirm the precise arrangement of the substituents. Multinuclear NMR spectroscopy is the most powerful tool for this purpose.

The synthesis starting from 2',3'-difluoroacetophenone and hydrazine yields this compound. researchgate.net The resulting structure must be distinguished from other potential isomers, such as 4,5-Difluoro-3-methyl-1H-indazole. The full characterization by ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR allows for unambiguous assignment. researchgate.net

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the aromatic protons provide initial evidence. For the 6,7-difluoro isomer, one would expect to see distinct signals for H-4 and H-5, with coupling patterns influenced by the adjacent fluorine atoms (H-F coupling) and the other proton (H-H coupling).

¹⁹F NMR is particularly diagnostic. The presence of two distinct fluorine signals and their specific coupling constants to each other and to the neighboring protons confirms their positions at C-6 and C-7. Similarly, ¹³C NMR shows characteristic chemical shifts for the fluorine-bearing carbons (C-6 and C-7), which appear as doublets due to C-F coupling. These data, when compared to theoretical calculations and spectra of known isomers, provide conclusive validation of the regioselective synthesis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, the molecular formula is C₈H₆F₂N₂.

HRMS analysis, often using techniques like electrospray ionization (ESI), can determine the experimental mass of the protonated molecule, [M+H]⁺, to within a few parts per million (ppm) of the theoretical value. This level of accuracy allows for the confident differentiation between molecular formulas that may have the same nominal mass but different elemental compositions. The validation confirms that the synthesized compound has the correct molecular formula, which is a critical piece of data for structural confirmation.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆F₂N₂ |

| Theoretical Mass [M] | 168.0502 u |

| Theoretical Mass [M+H]⁺ | 169.0581 u |

| Experimental Mass [M+H]⁺ | Typically within ± 0.0005 u of theoretical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

The presence of the N-H bond in the indazole ring gives rise to a characteristic stretching vibration, typically observed as a broad band in the region of 3100-3300 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic indazole core produce a series of sharp peaks in the 1450-1650 cm⁻¹ region. Finally, the strong electronegativity and mass of the fluorine atoms result in a prominent C-F stretching absorption, which is typically found in the 1100-1350 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indazole N-H | Stretch | 3100 - 3300 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 2960 |

| Aromatic C=C / C=N | Stretch | 1450 - 1650 |

Computational Chemistry and Molecular Modeling Studies of 6,7 Difluoro 3 Methyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement, yielding information about molecular orbitals, charge distribution, and energy, which are fundamental to understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 6,7-Difluoro-3-methyl-1H-indazole. DFT calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For indazole derivatives, DFT studies have been used to calculate these parameters to predict their reactivity and potential as, for example, corrosion inhibitors. researchgate.net The presence of two highly electronegative fluorine atoms at positions 6 and 7 in this compound significantly influences its electronic properties and reactivity. ontosight.ai DFT calculations can precisely quantify these effects, as well as predict spectroscopic properties like NMR chemical shifts, which can then be compared with experimental data for validation. rsc.org

Table 1: Representative Quantum Chemical Parameters Calculated for Indazole Derivatives using DFT

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values suggest a better donor. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest a better acceptor. researchgate.net |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. rsc.org |

| Mulliken Charges | Distribution of electron charge among the atoms | Helps identify potential sites for electrophilic and nucleophilic attack. |

This table is representative of parameters calculated for indazole derivatives in computational studies and is for illustrative purposes.

Conformation analysis is critical for understanding the three-dimensional structure of a molecule. For a molecule like this compound, which has a relatively rigid bicyclic core but a rotatable methyl group, computational methods can be used to determine the most stable conformation (the one with the minimum energy).

Studies on similar fluorinated indazoles have used ab initio quantum theory and DFT methods to find the preferred conformers. rsc.org This process involves calculating the energy of the molecule at various rotational angles of its flexible bonds to map out its potential energy surface. The lowest points on this surface correspond to stable conformers. A full normal mode analysis is often performed to confirm that these points are true energy minima. rsc.org Understanding the preferred 3D shape and the energy barriers between different conformations is essential for predicting how the molecule will fit into a protein's binding site.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. For this compound, docking simulations can help identify potential protein targets and elucidate the structural basis of its biological activity. ontosight.ai The general class of indazole derivatives has been investigated as inhibitors for various protein targets, including kinases and Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov

The primary goal of molecular docking is to predict the binding mode of a ligand within a protein's active site. nih.gov The simulation places the ligand in various positions and orientations and scores each pose based on a scoring function that estimates the binding free energy. The resulting models show the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

Beyond predicting the binding pose, docking programs calculate a binding affinity or score, usually in units of energy (e.g., kcal/mol), which estimates the strength of the protein-ligand interaction. nih.gov Lower binding energy values typically indicate a more stable complex and, therefore, a higher predicted affinity. nih.gov

Researchers often dock a series of related compounds and compare their calculated binding energies with experimentally determined activities (like IC₅₀ values) to validate the docking protocol. nih.gov While these scores are approximations, they are highly useful for ranking compounds and prioritizing them for experimental testing. For instance, docking studies on a series of 3-carboxamide indazoles against the DDR1 protein target showed a correlation between lower binding energies and higher activity for the top compounds. nih.gov A similar approach for this compound would allow for a comparison of its potential efficacy against various targets relative to other known inhibitors.

Table 2: Example of Molecular Docking Results for Indazole Derivatives Against a Protein Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Compound 8v | -8.5 | MET-65, LYS-34 | Hydrogen Bond, Covalent Bond |

| Compound 8w | -8.2 | ASP-12, GLU-87 | Hydrogen Bond |

| Compound 8y | -8.0 | TYR-99, SER-101 | Hydrogen Bond, Alkyl Interaction |

| Reference Ligand | -7.5 | MET-65, ASP-12 | Hydrogen Bond |

This table is adapted from a study on different indazole derivatives nih.gov and serves as an example of how docking results are typically presented.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ej-chem.org A QSAR model is essentially an equation that relates numerical descriptors of a molecule's structure (e.g., its physicochemical or electronic properties) to its observed activity. nih.govmdpi.com

For a class of compounds like indazole derivatives, QSAR studies can be performed to understand which structural features are most important for their biological effect. nih.gov For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors was conducted to understand the variables influencing their inhibitory potency. nih.gov Such models generate contour maps that visualize regions where certain properties (like steric bulk or electrostatic charge) would enhance or diminish activity. These maps provide a structural framework that can guide the design of new, more potent inhibitors. nih.gov

A QSAR study involving this compound would help to quantify the impact of the two fluorine atoms and the methyl group on a specific biological activity. By comparing it with other substituted indazoles, the model could reveal whether the electron-withdrawing nature of the fluorine atoms is beneficial for activity and define the optimal size and properties of substituents at different positions on the indazole ring. researchgate.net

Development of 2D- and 3D-QSAR Models for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are crucial for predicting the activity of novel compounds and for understanding the chemical features that govern their potency.

2D-QSAR studies for indazole derivatives often involve the calculation of a wide range of molecular descriptors, such as electronic, steric, and lipophilic properties. These descriptors are then correlated with the biological activity of the compounds using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). For instance, studies on indazole derivatives as kinase inhibitors have shown that descriptors related to molecular size, shape, and electronic properties are often critical for their activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on SAR. These methods are particularly useful for understanding the steric and electrostatic interactions between a ligand and its receptor. In the context of indazole derivatives, 3D-QSAR models have been instrumental in designing compounds with improved affinity and selectivity. For example, CoMFA and CoMSIA studies on a series of indazole-based inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3) revealed the importance of bulky substituents at specific positions of the indazole ring for enhanced activity.

A hypothetical 2D-QSAR model for a series of indazole derivatives might be represented by the following equation:

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

HOMO and LUMO are the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively.

MR is the molar refractivity (a measure of molecular volume).

The coefficients (β) in this equation would be determined by fitting the experimental data for a series of indazole derivatives.

Identification of Key Structural Descriptors for Biological Activity

Through QSAR studies, several key structural descriptors have been identified as being important for the biological activity of indazole derivatives. These descriptors can be broadly categorized as follows:

Electronic Descriptors: The electronic properties of the indazole ring and its substituents play a crucial role in target binding. Descriptors such as the energies of the HOMO and LUMO, dipole moment, and atomic charges can influence hydrogen bonding and other electrostatic interactions with the receptor. The fluorine atoms in this compound, for example, significantly alter the electronic landscape of the molecule.

Steric Descriptors: The size and shape of the molecule are critical for fitting into the binding pocket of the target protein. Descriptors such as molar refractivity, molecular weight, and various topological indices are often correlated with biological activity.

Lipophilic Descriptors: The lipophilicity of a compound, often quantified by logP, influences its ability to cross cell membranes and reach its target. A balance of lipophilicity is often required for optimal pharmacokinetic and pharmacodynamic properties.

| Descriptor Type | Examples | Relevance to Indazole Derivatives |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Influences hydrogen bonding and electrostatic interactions with the target receptor. |

| Steric | Molar refractivity, Molecular weight, Topological indices | Determines the fit of the molecule into the binding pocket of the target protein. |

| Lipophilic | logP | Affects the ability of the compound to cross cell membranes and its overall pharmacokinetic profile. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used as a 3D query to search large chemical databases for novel compounds with the potential to be active, a process known as virtual screening.

Identification of Essential Structural Features for Target Recognition

For indazole derivatives, pharmacophore models have been developed for a variety of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. These models typically include features such as:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors, which are often crucial for anchoring the ligand in the binding site.

Aromatic Rings: The indazole ring itself provides a hydrophobic scaffold that can engage in π-π stacking interactions with aromatic residues in the binding pocket.

Hydrophobic Features: Alkyl or aryl substituents on the indazole ring can occupy hydrophobic pockets within the receptor, contributing to binding affinity.

A typical pharmacophore model for an indazole-based kinase inhibitor might consist of one or two hydrogen bond acceptors, a hydrogen bond donor, and an aromatic ring feature.

Fragment-Based Drug Design Approaches Utilizing the Indazole Scaffold

Fragment-based drug design (FBDD) is a strategy that begins with the identification of small, low-affinity chemical fragments that bind to the target protein. These fragments are then grown or linked together to create more potent lead compounds. The indazole scaffold is an attractive starting point for FBDD due to its synthetic tractability and its ability to engage in key interactions with many protein targets.

In this approach, the indazole core can be considered a key fragment. High-throughput screening of a fragment library against a target might identify the indazole scaffold as a "hit." Subsequent steps would involve using structural biology techniques like X-ray crystallography or NMR to determine the binding mode of the indazole fragment. This information would then guide the chemical elaboration of the scaffold to improve its affinity and selectivity. For example, adding a methyl group at the 3-position, as in this compound, could be a result of such an optimization process to fill a specific hydrophobic pocket.

Molecular Dynamics Simulations for Ligand Stability and Conformational Dynamics in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. These simulations can be used to:

Assess the stability of the ligand-receptor complex: By simulating the complex over several nanoseconds or even microseconds, researchers can determine whether the ligand remains stably bound in the predicted binding pose.

Investigate the conformational changes that may occur in both the ligand and the protein upon binding.

Calculate the binding free energy of the ligand, providing a more accurate prediction of its affinity than simpler docking methods.

For indazole derivatives, MD simulations have been used to validate docking poses and to understand the key interactions that contribute to binding affinity. For instance, simulations of indazole-based inhibitors bound to kinases have revealed the importance of specific hydrogen bonds and hydrophobic interactions for stabilizing the complex. These simulations can also shed light on the role of water molecules in mediating ligand-receptor interactions.

Research into Biological Activities and Structure Activity Relationships of 6,7 Difluoro 3 Methyl 1h Indazole Derivatives

In Vitro Enzyme Inhibition Studies and Target Identification

The unique electronic properties conferred by the difluoro substitution pattern on the 6,7-difluoro-3-methyl-1H-indazole core have been exploited to develop inhibitors for a variety of enzyme families. The following subsections detail the research findings and structure-activity relationships (SAR) for key biological targets.

Derivatives of the indazole scaffold have been investigated as inhibitors of nitric oxide synthase (NOS), an enzyme with three isoforms (NOS-I, NOS-II, and NOS-III) that play crucial roles in neurotransmission, immune response, and vascular tone. The development of isoform-selective inhibitors is a key objective to achieve targeted therapeutic effects while minimizing side effects.

Research has shown that fluorination of the indazole aromatic ring can enhance inhibitory potency and selectivity for NOS-II. nih.gov For instance, a study on fluorinated indazoles revealed that 4,5,6,7-tetrafluoro-3-methyl-1H-indazole demonstrated significant inhibition of both NOS-I (63%) and NOS-II (83%). nih.gov This suggests that the presence of fluorine atoms on the benzene (B151609) ring of the indazole core is conducive to NOS inhibition.

Further illustrating the potential for selectivity, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole was found to inhibit NOS-II activity by 80% with no discernible effect on NOS-I activity. nih.gov This highlights the critical role of the substituent at the 3-position in directing isoform selectivity. The structural comparison of various indazole derivatives indicates that the aromaticity of the indazole skeleton is important for NOS inhibition. nih.gov

Table 1: Nitric Oxide Synthase (NOS) Inhibition by Fluorinated Indazole Derivatives

| Compound | % Inhibition of NOS-I | % Inhibition of NOS-II |

|---|---|---|

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | 63% | 83% |

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is a well-validated target in oncology due to its role in cell proliferation, differentiation, and angiogenesis. The indazole scaffold has been a focal point in the development of FGFR inhibitors.

Structure-activity relationship (SAR) studies have demonstrated that modifications to the indazole core can significantly impact inhibitory activity. For example, the introduction of a fluorine atom onto a phenyl ring substituent of an indazole derivative resulted in a notable enhancement of its inhibitory potency against FGFR1. nih.gov This underscores the favorable contribution of fluorine in the interaction with the kinase's active site.

De novo design approaches have been employed to identify indazole-based pharmacophores for the inhibition of FGFR kinases. nih.govresearchgate.net These studies led to the synthesis of a library of indazole-containing fragments that exhibited inhibitory activity against FGFR1-3 in the micromolar range, with excellent ligand efficiencies. nih.gov This foundational work provides a strong basis for the further optimization of this compound derivatives as potent and selective FGFR inhibitors.

Table 2: FGFR1 Inhibitory Activity of Phenyl-Indazole Derivatives

| Compound | Substitution on Phenyl Ring | IC50 (nM) |

|---|---|---|

| 14a | 3-methoxyphenyl | 15 |

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint and a promising target for cancer therapy. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been identified as single-digit nanomolar inhibitors of TTK. nih.gov

Systematic optimization of an indazole core, supported by computer modeling, led to the discovery of a potent TTK inhibitor, CFI-400936, with an IC50 of 3.6 nM. nih.gov This compound features key sulfamoylphenyl and acetamido moieties at the 3 and 5 positions of the indazole ring, respectively. nih.gov The development of these potent inhibitors showcases the adaptability of the indazole scaffold for targeting TTK.

Table 3: TTK Inhibitory Activity of Indazole Derivatives

| Compound | IC50 (nM) |

|---|

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. The development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory and anticancer agents with improved safety profiles.

A series of novel derivatives based on the (aza)indazole scaffold have been developed and shown to exhibit high affinity and selectivity for the COX-2 enzyme. nih.gov Through structural modifications, a lead compound was identified that displayed effective COX-2 inhibitory activity with an IC50 value of 0.409 µM and excellent selectivity over COX-1. nih.gov This demonstrates the potential of the indazole core in the design of selective COX-2 inhibitors.

Table 4: COX-2 Inhibitory Activity of an (Aza)indazole Derivative

| Compound | IC50 (µM) |

|---|

Bacterial DNA gyrase is a well-established target for antibacterial agents. Through the optimization of a pyrazolopyridone hit, a novel class of indazole derivatives was discovered as GyrB inhibitors. acs.orgnih.govresearchgate.net Guided by structure-based drug design, these indazole derivatives demonstrated excellent enzymatic and antibacterial activity. acs.orgnih.gov

Table 5: DNA Gyrase B (GyrB) Inhibitory Activity of an Indazole Derivative

| Compound | Target | IC50 |

|---|

Histone deacetylase 6 (HDAC6) is a promising target for the treatment of cancer and other diseases. Novel N-hydroxypropenamides incorporating indazole moieties have been designed and synthesized as potent HDAC inhibitors. rsc.org These compounds showed inhibitory activity against a mixture of HDAC isoforms. rsc.org

More specifically, difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as potent and highly selective HDAC6 inhibitors. nih.govnih.gov These compounds act as mechanism-based and essentially irreversible inhibitors of HDAC6. nih.govresearchgate.net Biochemical data confirmed that a DFMO derivative is a tight-binding HDAC6 inhibitor that functions via a two-step slow-binding mechanism. nih.govresearchgate.net This class of compounds represents a promising avenue for the development of selective HDAC6 inhibitors based on a this compound core.

Table 6: HDAC6 Inhibitory Activity of a Difluoromethyl-1,3,4-oxadiazole Derivative

| Compound | Target | IC50 (µM) |

|---|

Glucagon Receptor Antagonism and Glucokinase Activation

The indazole scaffold has been identified as a promising core structure for the development of agents targeting metabolic disorders like type 2 diabetes. Research has focused on two key proteins involved in glucose homeostasis: the glucagon receptor (GCGR) and the enzyme glucokinase (GK).

Glucagon Receptor (GCGR) Antagonism: Antagonism of the glucagon receptor is a therapeutic strategy aimed at reducing hepatic glucose production. Several series of indazole-based derivatives have been designed and evaluated for their potential as GCGR antagonists. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the indazole ring are crucial for potent antagonist activity. For instance, substitutions at the C3 and C6 positions, as well as the N1 position, have been systematically explored to optimize potency and pharmacokinetic properties. These studies have led to the identification of potent indazole-based GCGR antagonists that have demonstrated efficacy in animal models of diabetes.

Glucokinase (GK) Activation: Glucokinase plays a pivotal role as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and glucose metabolism. Small molecule activators of glucokinase are being investigated as a potential treatment for type 2 diabetes. The indazole nucleus has served as a scaffold for the development of novel glucokinase activators. Research in this area has led to the identification of potent activators with favorable preclinical pharmacokinetic profiles and in vivo efficacy. The design of these compounds often involves the strategic placement of substituents on the indazole ring to achieve optimal interaction with the allosteric site of the glucokinase enzyme.

Other Enzyme and Receptor Binding Investigations

The versatility of the indazole scaffold has prompted its investigation against a variety of other enzymatic and receptor targets.

GPR120 Agonism: G protein-coupled receptor 120 (GPR120) has emerged as a therapeutic target for diabetes due to its role in mediating the effects of free fatty acids. An indazole-6-phenylcyclopropylcarboxylic acid series was identified as GPR120 agonists. nih.gov SAR studies led to the optimization of GPR120 potency, and a specific (S,S)-cyclopropylcarboxylic acid motif was found to confer selectivity against the related GPR40 receptor. nih.gov Certain compounds in this series demonstrated good oral exposure and were shown to be active in oral glucose tolerance studies, with their effects being mediated through GPR120 agonism. nih.gov

Other Enzyme Inhibition: Indazole derivatives have been found to inhibit a range of other enzymes, highlighting their potential in various therapeutic areas:

Bacterial DNA Gyrase B: A novel class of indazole derivatives has been discovered as inhibitors of bacterial Gyrase B, a validated target for antibacterial agents. Guided by structure-based drug design, these compounds have shown excellent enzymatic and antibacterial activity against important Gram-positive pathogens. nih.gov

Kinase Inhibition: The indazole core is a key feature in several kinase inhibitors. Derivatives have been developed to target fibroblast growth factor receptor (FGFR), Pim kinases, and Aurora kinases, which are implicated in cancer. nih.govnih.gov

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme involved in immune tolerance, and its inhibition is a strategy in cancer immunotherapy. 1H-indazole derivatives with substituents at the C3, C4, and C6 positions have shown potent IDO1 inhibitory activity. nih.gov

Other Targets: The indazole scaffold has also been explored for the inhibition of Bcr-Abl, hypoxia-inducible factor-1 (HIF-1), and carbonic anhydrases, further demonstrating the broad applicability of this heterocyclic system in drug discovery. nih.gov

In Vitro Cellular and Antimicrobial Efficacy Investigations

Antiproliferative Effects on Cancer Cell Lines

The antiproliferative properties of indazole derivatives have been extensively studied against a variety of human cancer cell lines. While data for this compound is not available, numerous other substituted indazoles have demonstrated significant cytotoxic activity.

For example, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against several cancer cell lines, including A549 (lung cancer) and K562 (chronic myeloid leukemia). nih.gov One of the most promising compounds from this series exhibited a potent inhibitory effect against the K562 cell line. nih.gov In another study, new imatinib analogs containing a difluorinated component were tested against A549 and K562 cells. nih.govmdpi.com Certain 3,3-difluorinated compounds showed significantly more potency against A549 cells than imatinib itself. nih.govmdpi.com

The table below summarizes the antiproliferative activity of selected indazole derivatives against various cancer cell lines.

| Compound Class | Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| 1H-indazole-3-amine derivative (6o) | K562 | 5.15 | nih.gov |

| 3,3-difluorinated imatinib analog (3a) | A549 | 7.2 | nih.gov |

| 5-chloro-3,3-difluorinated imatinib analog (3c) | A549 | 6.4 | nih.gov |

| 5-bromo-3,3-difluorinated imatinib analog (3d) | A549 | 7.3 | nih.gov |

| 3,3-difluoro-5-methylated imatinib analog (3b) | K562 | 35.8 | mdpi.com |

Antimicrobial Activity against Bacterial and Fungal Strains

The indazole nucleus is a key component of compounds investigated for their antimicrobial properties. Derivatives have shown activity against a range of both bacterial and fungal pathogens.

Antibacterial Activity: Studies have demonstrated that certain N-methyl-3-aryl indazoles possess activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. researchgate.net The introduction of fluorine atoms into heterocyclic structures, including indazoles, has been shown to enhance antibacterial activity. acgpubs.org For instance, some fluorinated benzimidazole derivatives, which share structural similarities with indazoles, have displayed good activity against Gram-negative bacteria and B. subtilis. acgpubs.org

Antifungal Activity: Indazole derivatives have also been evaluated for their efficacy against fungal strains like Candida albicans. researchgate.net The presence of fluorine atoms can also contribute to the antifungal potency of such heterocyclic compounds. acgpubs.org

The table below presents the minimum inhibitory concentration (MIC) values for selected fluorinated benzimidazole derivatives, illustrating the potential of halogenated heterocyclic compounds as antimicrobial agents.

| Compound Class | Microorganism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 2-(m-fluorophenyl)-benzimidazole derivative (14) | B. subtilis | 7.81 | acgpubs.org |

| 2-(m-fluorophenyl)-5-methyl-benzimidazole derivative (18) | Gram-negative bacteria | 31.25 | acgpubs.org |

| Fluorinated benzimidazole derivative (3) | S. aureus | 156.25 | acgpubs.org |

| Fluorinated benzimidazole derivative (3) | C. albicans | 78.125 | acgpubs.org |

Antiprotozoal Activity

The potential of indazole derivatives as antiprotozoal agents has been an active area of research. Various substituted indazoles have demonstrated significant in vitro activity against several protozoan parasites.

Studies have shown that 2-phenyl-2H-indazole derivatives possess potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov Structure-activity relationship analyses revealed that electron-withdrawing groups on the 2-phenyl ring tend to favor antiprotozoal activity. nih.gov For instance, derivatives with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substitutions showed very high potency against E. histolytica. nih.gov Similarly, compounds with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, and 2-(trifluoromethyl)phenyl groups were highly active against G. intestinalis. nih.gov

Furthermore, 2-benzyl-5-nitroindazolin-3-one derivatives have been tested in vitro against Leishmania amazonensis, with some compounds showing selective and potent activity. nih.gov

The following table summarizes the in vitro antiprotozoal activity of representative indazole derivatives.

| Compound Class | Protozoan | Activity (IC50, µM) | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-2H-indazole (2) | E. histolytica | <0.050 | nih.gov |

| 2-(2-chlorophenyl)-2H-indazole (16) | G. intestinalis | <0.050 | nih.gov |

| 2-(2-(trifluoromethyl)phenyl)-2H-indazole (20) | E. histolytica | <0.050 | nih.gov |

| 2-(2-(trifluoromethyl)phenyl)-2H-indazole (20) | G. intestinalis | <0.050 | nih.gov |

Mechanistic Insights into Biological Actions

Understanding the molecular mechanisms underlying the biological activities of indazole derivatives is crucial for their development as therapeutic agents.

Anticancer Mechanisms: The antiproliferative effects of indazole derivatives are often attributed to their ability to inhibit key enzymes and pathways involved in cancer cell growth and survival.

Kinase Inhibition: As mentioned earlier, many indazole-based compounds function as kinase inhibitors. By targeting enzymes like VEGFR-2, FGFR, c-Kit, PDGFRβ, and FLT3, these derivatives can disrupt signaling pathways that are crucial for tumor angiogenesis, proliferation, and survival. nih.govrsc.org

Apoptosis Induction and Cell Cycle Arrest: Some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, a promising 1H-indazole-3-amine derivative was found to affect apoptosis and the cell cycle, possibly by inhibiting members of the Bcl2 family and interfering with the p53/MDM2 pathway. nih.gov This leads to an increase in the population of cells in the G0/G1 phase of the cell cycle and a decrease in the S phase, ultimately halting proliferation. nih.gov

IDO1 Inhibition: By inhibiting the IDO1 enzyme, certain indazole derivatives can modulate the tumor microenvironment and enhance the anti-tumor immune response. nih.gov

Antibacterial Mechanisms: The antibacterial action of some indazole derivatives has been linked to the inhibition of essential bacterial enzymes. A notable mechanism is the inhibition of bacterial DNA Gyrase B. nih.gov This enzyme is critical for DNA replication, and its inhibition leads to bacterial cell death. This provides a mechanism of action that can be effective against resistant bacterial strains. nih.gov

Antiprotozoal Mechanisms: While the exact mechanisms for many antiprotozoal indazole derivatives are still under investigation, it is believed that they may interfere with critical parasite-specific pathways. For instance, some nitroindazole derivatives have been observed to cause disturbances in the mitochondria and other cytoplasmic organelles of parasites, leading to cell lysis. nih.gov

Interactions with Biological Macromolecules (e.g., DNA gyrase, protein kinases)

Derivatives of the indazole scaffold, a core component of this compound, have been identified as potent inhibitors of various biological macromolecules, playing a crucial role in the development of new therapeutic agents. Notably, these compounds have shown significant activity against bacterial DNA gyrase and various protein kinases.

DNA Gyrase Inhibition: Bacterial DNA gyrase is a well-established target for antibacterial drugs. The GyrB subunit, in particular, offers an opportunity to overcome resistance to existing antibiotics like fluoroquinolones. nih.gov A novel class of indazole derivatives has been discovered as potent inhibitors of the GyrB subunit. nih.gov Through structure-based drug design, these derivatives were optimized to exhibit excellent enzymatic and antibacterial activity. nih.gov Molecular docking studies have further elucidated the binding mechanism of indazole derivatives within the active site of the DNA gyrase enzyme. For instance, certain 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives have been shown to bind effectively in the pocket of DNA gyrase from E. coli. The indazole N-H group can form a critical hydrogen bond with the amino acid residue ASP-73, contributing to the inhibitory action. sciforum.net

Protein Kinase Inhibition: The indazole core is a prominent pharmacophore in the design of protein kinase inhibitors, which are pivotal in cancer therapy. nih.gov Numerous anticancer drugs, including Axitinib, Pazopanib, and Linifanib, feature an indazole structure. nih.govpnrjournal.com These derivatives target a range of specific kinases, such as tyrosine kinases and serine/threonine kinases. nih.gov For example, indazole-based compounds have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.govnih.gov The 1H-indazole-3-amine structure, in particular, has been identified as an effective "hinge-binding" fragment, capable of interacting with the hinge region of tyrosine kinases, a key interaction for potent inhibition. nih.gov

The table below summarizes the interaction of selected indazole derivatives with specific biological macromolecules.

| Derivative Class | Target Macromolecule | Key Interaction / Finding |

| Indazole Derivatives | Bacterial DNA Gyrase B (GyrB) | Excellent enzymatic and antibacterial activity observed. nih.gov |

| 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one | E. coli DNA Gyrase | Indazole N-H forms a hydrogen bond with ASP-73 in the binding pocket. sciforum.net |

| Indazole-based compounds | Protein Kinases (e.g., FGFRs) | The indazole core is a key feature in many commercially available kinase inhibitors. nih.gov |

| 1H-Indazol-3-amine Derivatives | Tyrosine Kinases | The 1H-indazole-3-amine moiety acts as an effective hinge-binding fragment. nih.gov |

Modulation of Cellular Pathways (e.g., apoptosis, cell cycle regulation)

Indazole derivatives have demonstrated the ability to modulate critical cellular pathways, including apoptosis (programmed cell death) and cell cycle regulation, which are fundamental processes often dysregulated in cancer.

Apoptosis Induction: Several studies have confirmed that certain indazole derivatives can induce apoptosis in cancer cells. For example, a series of novel 1H-indazole-3-amine derivatives were evaluated for their antitumor activity, with a lead compound, 6o, showing a promising ability to induce apoptosis in chronic myeloid leukemia (K562) cells in a dose-dependent manner. nih.govnih.gov Flow cytometry analysis revealed that treatment with this compound led to a significant increase in the percentage of apoptotic cells. nih.gov The mechanism of apoptosis induction is believed to involve the inhibition of anti-apoptotic Bcl-2 family members and modulation of the p53/MDM2 pathway. nih.govnih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, indazole derivatives can also exert their antitumor effects by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation. The aforementioned compound 6o was found to cause cell cycle arrest in K562 cells. nih.gov Treatment with the compound resulted in an accumulation of cells in the G0/G1 phase and a corresponding decrease in the proportion of cells in the S phase, indicating that it blocks the progression of the cell cycle. nih.gov This effect on cell cycle distribution is a key component of its antitumor properties. nih.govnih.gov

The following table details the effects of a representative indazole derivative on cellular pathways in a cancer cell line.

| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle |

| Compound 6o (an indazole derivative) | K562 (Chronic Myeloid Leukemia) | Induced apoptosis in a dose-dependent manner. nih.gov | Caused G0/G1 phase arrest; decreased S phase population. nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. A comprehensive analysis of the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

Impact of Fluorine Substituents on Activity and Selectivity

The incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govnih.gov Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's metabolic stability, membrane permeability, binding affinity, and lipophilicity. nih.govnih.gov

Influence of Substitutions at Indazole Nitrogen Atoms (N1, N2)

The indazole ring has two nitrogen atoms, N1 and N2, which can be substituted, leading to different regioisomers with potentially distinct biological activities. The regioselectivity of N-alkylation is a critical aspect of the synthesis and SAR of indazole derivatives. nih.govresearchgate.net The distribution of N1 and N2 substituted products can be influenced by steric and electronic effects of substituents already on the indazole ring, as well as the reaction conditions used. nih.govresearchgate.net

Effects of Modifications at the C3-Methyl Group and Benzene Ring